3-Nitropyridine-2-carboxylic acid
Description
Historical Context and Discovery of Pyridine (B92270) Carboxylic Acids
The journey into the world of pyridine carboxylic acids begins with the discovery of pyridine (C₅H₅N) itself. Structurally related to benzene, with a nitrogen atom replacing one of the carbon-hydrogen units, pyridine's chemical structure was elucidated in the latter half of the 19th century. wikipedia.org Decades after its initial discovery, Wilhelm Körner in 1869 and James Dewar in 1871 proposed its structure, drawing an analogy to the relationship between quinoline (B57606) and naphthalene. wikipedia.org Pyridine is a basic heterocyclic organic compound that is water-miscible and has a distinct, unpleasant odor. wikipedia.org
Pyridinecarboxylic acids are a group of organic compounds that are monocarboxylic derivatives of pyridine. wikipedia.org They exist in three primary isomeric forms, distinguished by the position of the carboxylic acid group on the pyridine ring: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.orgnih.gov All these isomers share the molecular formula C₆H₅NO₂. wikipedia.org Nicotinic acid, also known as niacin or vitamin B3, is arguably the most famous of these isomers due to its vital role in biological systems. The development of processes for producing these acids, such as the oxidation of alkylpyridines (e.g., picolines), has been a subject of industrial and chemical research, aiming for cost-effective and environmentally friendly methods. google.com The inherent chemical properties of the pyridine ring, being aromatic and electron-deficient, allow for interactions like π-π stacking and the formation of hydrogen bonds with biological targets, which enhances binding affinity. nih.gov
Significance of Nitro-Substituted Pyridine Derivatives in Organic Synthesis
Nitro-substituted pyridine derivatives are of considerable importance in organic synthesis, primarily serving as versatile intermediates for creating more complex, biologically active molecules and novel materials. researchgate.net The pyridine ring itself is a key component in numerous compounds, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.org The introduction of a nitro group (-NO₂) onto the pyridine ring significantly enhances its reactivity, making it an essential building block. researchgate.netchemimpex.com
The chemistry of nitropyridines is crucial for the synthesis of intermediates leading to these valuable compounds. researchgate.net However, the direct nitration of pyridine is often inefficient and of little synthetic value because the nitrogen atom in the ring tends to be protonated, forming a strongly deactivated pyridinium (B92312) cation. researchgate.net This deactivation makes the reaction significantly slower than the nitration of benzene. researchgate.net To overcome this, specific methods have been developed, such as reacting pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium ion, which can then be converted to 3-nitropyridine (B142982). researchgate.netresearchgate.net This reaction proceeds not through a typical electrophilic aromatic substitution but via a chemimpex.comsynchem.de sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the ring. researchgate.netresearchgate.net
These nitro derivatives are prized for their ability to undergo a wide range of chemical transformations, allowing chemists to design novel compounds with specific, tailored properties. chemimpex.com They are particularly useful in nucleophilic substitution reactions, which are powerful tools in organic synthesis for creating heteroaromatic compounds. researchgate.net For instance, 3-alkylated/arylated 5-nitropyridines are widely used as synthetic intermediates in the preparation of various biologically active compounds, including inhibitors for cytokines, the Wnt β-catenin signaling pathway, and HIV integrase. acs.org
Overview of Research Trajectories for 3-Nitropyridine-2-carboxylic acid
Research involving this compound is primarily focused on its application as a key intermediate in the synthesis of various high-value chemicals. Its unique structure, featuring both a carboxylic acid group and a nitro group on the pyridine ring, makes it a valuable precursor in several fields.
Current research trajectories for this compound include:
Pharmaceutical Synthesis : It serves as an important building block in the creation of a range of pharmaceutical agents. chemimpex.com Notably, it is used in synthesizing molecules targeting neurological disorders. chemimpex.com Its derivatives are also explored for developing anti-inflammatory and antimicrobial agents, highlighting its relevance in medicinal chemistry. chemimpex.com
Agrochemical Development : The compound is utilized in the development of modern agrochemicals. chemimpex.com It acts as a foundational structure for new herbicides and fungicides, contributing to enhanced crop protection and agricultural productivity. chemimpex.com
Material Science : In the field of material science, this compound is employed in the synthesis of advanced polymers and coatings. The chemical properties imparted by its structure can improve the durability and resistance of these materials. chemimpex.com
The compound's versatility allows it to be a reliable tool for innovation and development in both academic research and industrial applications. chemimpex.com
Scope and Objectives of Academic Inquiry into this compound
The academic inquiry into this compound is driven by its utility as a versatile chemical building block. chemimpex.com Researchers and synthetic chemists focus on this compound for several key reasons, which define the objectives of their studies.
The primary objectives of academic investigation are:
Exploiting its Reactivity : The presence of the electron-withdrawing nitro group enhances the reactivity of the pyridine ring, making the compound an excellent substrate for various chemical transformations. chemimpex.com Researchers aim to explore and harness this reactivity to design and construct novel molecules with desired properties. chemimpex.com
Developing Synthetic Methodologies : A significant area of research is the development of new and efficient synthetic routes that utilize this compound as a starting material. This includes its use in multi-component reactions and as a precursor for more complex heterocyclic systems.
Investigating its Potential in Drug Discovery : Given its role as an intermediate in synthesizing biologically active molecules, a major objective is to leverage this compound in drug discovery programs. chemimpex.com Its structural features are valuable for creating libraries of compounds to be screened for various therapeutic activities. chemimpex.com
Understanding its Chemical Properties : A fundamental objective is to fully characterize the chemical and physical properties of the compound. Its stability and compatibility with a variety of reaction conditions make it a preferred choice for chemists, and a deeper understanding of these attributes can lead to broader applications. chemimpex.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem nih.gov |
| Molecular Formula | C₆H₄N₂O₄ | PubChem nih.gov |
| Molecular Weight | 168.11 g/mol | PubChem nih.gov |
| CAS Number | 59290-85-6 | PubChem nih.gov |
| Appearance | Solid | --- |
| Purity | ≥97% | CP Lab Safety calpaclab.com |
Table 2: Isomers of Pyridinecarboxylic Acid
| Common Name | Systematic Name | Position of -COOH | Molecular Formula | CAS Number |
| Picolinic acid | 2-pyridinecarboxylic acid | 2 | C₆H₅NO₂ | 98-98-6 |
| Nicotinic acid | 3-pyridinecarboxylic acid | 3 | C₆H₅NO₂ | 59-67-6 |
| Isonicotinic acid | 4-pyridinecarboxylic acid | 4 | C₆H₅NO₂ | 55-22-1 |
| Source: Wikipedia wikipedia.orgnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-nitropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-6(10)5-4(8(11)12)2-1-3-7-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUJWCKWJJGJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593261 | |
| Record name | 3-Nitropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59290-85-6 | |
| Record name | 3-Nitropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Nitropyridine-2-carboxylic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Chemical Reactivity and Mechanistic Investigations of 3 Nitropyridine 2 Carboxylic Acid
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for various chemical transformations, including the formation of esters and amides, as well as decarboxylation under certain conditions. The reactivity of this group is significantly influenced by the adjacent pyridine (B92270) nitrogen and the nitro group.
Esterification of 3-nitropyridine-2-carboxylic acid involves the conversion of the carboxylic acid functionality into an ester. This transformation is a fundamental reaction for modifying the compound's physical properties and for creating intermediates for further synthesis. Standard methods for esterification, such as reactions with alcohols in the presence of an acid catalyst, are applicable to pyridine carboxylic acids. google.com
A notable esterification reaction involves the use of diethyl malonate. This reaction does not esterify the carboxylic acid with a simple alcohol but instead forms an acyl malonate, a more complex and reactive intermediate. The process involves reacting this compound directly with diethyl malonate. This specific transformation is valuable for creating carbon-carbon bonds at the carbonyl carbon, leveraging the reactivity of the resulting acyl malonate derivative.
The formation of an ester bond from a carboxylic acid and an alcohol (or in this case, an enolizable species like diethyl malonate) requires the removal of water to drive the equilibrium towards the product. This is typically achieved using dehydrating agents or specific catalysts.
For the reaction with diethyl malonate, potent dehydrating agents are employed to facilitate the formation of the ester linkage. The reaction is generally performed under an inert atmosphere with continuous stirring and often requires heating (reflux) to proceed to completion. After the reaction, purification is typically carried out using extraction and chromatographic methods.
Table 1: Conditions for Esterification of this compound
| Reactant | Coupling/Dehydrating Agent | Conditions | Product Type |
|---|---|---|---|
| Diethyl Malonate | Thionyl chloride (SOCl₂) or Dicyclohexylcarbodiimide (DCC) | Reflux, inert atmosphere | Diethyl 2-(3-nitropyridine-2-carbonyl)malonate |
Amidation, the formation of an amide from the carboxylic acid group, is a crucial reaction for synthesizing a wide range of biologically active molecules. nih.gov This transformation can be achieved by coupling this compound with various primary or secondary amines. The reaction generally requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating the nucleophilic attack by the amine.
Commonly used coupling reagents for this purpose include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). nih.gov Other modern amidation methods that could be applied include the use of reagents like a sulfur trioxide pyridine complex (SO₃•py) or a combination of triphenylphosphine (B44618) and N-halosuccinimides. researchgate.netelsevierpure.com These methods are known to be effective for a broad range of carboxylic acids, including aromatic and heterocyclic variants. elsevierpure.com The synthesis of N-aryl amides, in particular, is of significant interest in medicinal chemistry. researchgate.net
For instance, carboxylic acids derived from nitropyridines have been successfully coupled with aromatic amines using DCC to produce potent enzyme inhibitors. nih.gov
Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. For pyridinecarboxylic acids, the position of the carboxylic acid group relative to the ring nitrogen is a critical factor determining the ease of this reaction. cdnsciencepub.comstackexchange.com The decarboxylation of picolinic acid (pyridine-2-carboxylic acid) is known to be significantly faster than that of its 3- and 4-isomers, a phenomenon attributed to the stabilizing effect of the adjacent nitrogen on the reaction intermediate. cdnsciencepub.comstackexchange.com
Research on the decarboxylation of substituted 3-pyridinecarboxylic acids has shown that placing an electron-withdrawing group at the 2-position can significantly increase the reaction rate. mdma.ch In a study conducted in 3-nitrotoluene, this compound (also named 2-nitro-3-pyridinecarboxylic acid in the study) was observed to decarboxylate at temperatures below 227°C, whereas 3-pyridinecarboxylic acid itself did not undergo decarboxylation at a measurable rate under similar conditions. mdma.ch This rate enhancement is attributed to the electron-withdrawing nature of the nitro group, which facilitates the cleavage of the C-C bond. mdma.ch
The rate of decarboxylation is found to decrease as the electron-withdrawing ability of the substituent at the 2-position decreases. mdma.ch
Table 2: Decarboxylation of 2-Substituted 3-Pyridinecarboxylic Acids
| Compound | Substituent at Position 2 | Observation in 3-Nitrotoluene |
|---|---|---|
| 3-Pyridinecarboxylic acid | -H | No measurable rate at 202-222°C |
| This compound | -NO₂ | Decarboxylated below 227°C |
| 2-Chloro-3-pyridinecarboxylic acid | -Cl | Decarboxylated below 227°C |
Source: Adapted from research on decarboxylation in 3-nitrotoluene. mdma.ch
Esterification Reactions
Reactions Involving the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the pyridine ring and can itself be a site of chemical transformation. Its primary reactions include reduction to an amino group and nucleophilic aromatic substitution.
The reduction of the nitro group to a primary amine is one of the most important transformations of nitropyridines, as it provides access to aminopyridines, which are key synthetic intermediates. masterorganicchemistry.com This can be achieved through several methods:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel. masterorganicchemistry.com
Metal/Acid Reduction: Employing an easily oxidized metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com
Care must be taken when selecting a reducing agent, as some reagents can also reduce the carboxylic acid group. researchgate.net However, selective reduction of the carboxylic acid in the presence of the nitro group is possible using reagents like borane (B79455) complexes (e.g., BH₃·THF), implying that stronger reducing agents might affect the nitro group. researchgate.net
Furthermore, the nitro group on the pyridine ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the nitropyridine ring facilitates attack by nucleophiles. Studies have shown that the 3-NO₂ group in 2-substituted-3-nitropyridines can be selectively displaced by sulfur nucleophiles (thiols) in the presence of a base. nih.gov This reaction proceeds even when other potential leaving groups, such as halogens, are present elsewhere on the ring, highlighting the lability of the nitro group under these conditions. nih.gov
Reduction to Amino Derivatives
The conversion of the nitro group in this compound to an amino group is a key transformation. This reduction can be achieved through several methods, each with its own mechanistic pathway and conditions.
Catalytic hydrogenation is a common method for the reduction of nitro groups. However, the reduction of carboxylic acids and their derivatives via catalytic hydrogenation is generally challenging and requires harsh conditions, such as high pressure and temperature with a platinum catalyst. libretexts.orgd-nb.info This presents a challenge for the selective reduction of the nitro group in this compound, as the carboxylic acid group is comparatively unreactive under typical hydrogenation conditions. libretexts.org
The direct hydrogenation of pyridines to piperidines is also a known challenge due to the aromatic stability of the pyridine ring and its potential to poison the catalyst. chemrxiv.org However, recent advances have shown that iridium(III) catalysts can perform this transformation under ionic hydrogenation conditions, and importantly, these conditions are tolerant of reducible functional groups like nitro groups. chemrxiv.org For the selective reduction of the nitro group to an amine while preserving the carboxylic acid and the pyridine ring, specific catalysts and conditions that favor nitro group reduction over arene or carboxylic acid reduction would be necessary. For instance, palladium on carbon (Pd/C) is often used for the hydrogenation of nitriles to primary amines, indicating its utility in reducing nitrogen-containing functional groups. nih.gov
Table 1: General Conditions for Catalytic Hydrogenation
| Functional Group | Catalyst | Conditions | Product | Reactivity Note |
|---|---|---|---|---|
| Nitro Group | Pd/C, PtO₂ | H₂, mild-moderate pressure/temp | Amino Group | Generally facile |
| Carboxylic Acid | Pt, Ru | H₂, high pressure/temp | Alcohol | Difficult to reduce |
Electrochemical methods offer an alternative pathway for the reduction of functional groups. The electrochemical reduction of nitro compounds, such as nitroacetophenone, has been demonstrated in acidic aqueous media using cathodes like tin and lead. researchgate.net Similarly, the electrochemical reduction of pyridine-3-carboxylic acid at amalgamated electrodes can yield pyridine-3-aldehyde. researchgate.net These findings suggest that the nitro group and the carboxylic acid group on the pyridine ring are both electrochemically active. A catalyst-free electrochemical method has been developed for the cross-coupling of redox-active esters with nitroarenes, highlighting the electrochemical reactivity of these functionalities. nju.edu.cn Selective reduction of the nitro group in this compound would depend on carefully controlling the electrode potential to target the reduction potential of the nitro group, which is generally more easily reduced than a carboxylic acid.
Achieving the selective reduction of the nitro group while preserving the carboxylic acid function is a common synthetic challenge. Several strategies can be employed:
Chemical Reductants: Reagents like zinc dust in the presence of ammonium (B1175870) chloride and ethanol, often aided by ultrasonication, have been used to reduce vicinally substituted nitropyridines to the corresponding hydroxylamines. researchgate.net This hydroxylamine (B1172632) intermediate can then be further reduced to the amine. This method has the advantage of proceeding under conditions that are typically mild enough not to affect the carboxylic acid group.
Protect-then-Reduce: A common strategy involves converting the carboxylic acid to an ester. Esters are generally more stable to many reducing agents than the parent acid. Following esterification, a wider range of reducing agents can be used to reduce the nitro group. Subsequently, the ester can be hydrolyzed back to the carboxylic acid.
Reagent Selection: The choice of reducing agent is critical. While powerful hydrides like lithium aluminum hydride (LAH) would reduce both the nitro and carboxylic acid groups, milder reagents can offer selectivity. researchgate.net For example, borane complexes (BH₃·THF) are known to selectively reduce carboxylic acids in the presence of other functional groups, but this is the reverse of the desired transformation. researchgate.net The use of sodium dithionite (B78146) (Na₂S₂O₄) or sulfides (e.g., Na₂S) are classic methods for the selective reduction of aromatic nitro groups. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) at the Nitro Position
The nitro group in certain aromatic systems can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org For this to occur, the aromatic ring must be activated by electron-withdrawing groups, particularly at positions ortho and para to the leaving group. wikipedia.org
In the case of this compound, the pyridine nitrogen atom and the adjacent carboxylic acid group are both electron-withdrawing. This electronic arrangement significantly activates the C3 position for nucleophilic attack, making the nitro group a viable leaving group. Research on the analogous compound, methyl 3-nitropyridine-4-carboxylate, has demonstrated successful SNAr reactions where the nitro group is displaced by various nucleophiles, including fluoride, alkoxides, thiolates, and amines. researchgate.netmdpi.com The electron-poor nature of the pyridine ring, combined with the anion-stabilizing effect of the ortho-carbonyl group, facilitates this transformation. mdpi.com This one-step substitution offers a potential advantage over traditional multi-step sequences that might involve reduction to an amine followed by diazotization and substitution. researchgate.net Similar reactivity is expected for this compound, allowing for the direct introduction of nucleophiles at the C3 position.
Table 2: SNAr Reactions on a Model Nitropyridine Carboxylate
| Nucleophile | Reagent | Product | Reference |
|---|---|---|---|
| Fluoride | CsF in DMSO | Methyl 3-fluoropyridine-4-carboxylate | mdpi.com |
| Oxygen | Methoxide | Methyl 3-methoxypyridine-4-carboxylate | researchgate.net |
| Sulfur | Thiophenoxide | Methyl 3-(phenylthio)pyridine-4-carboxylate | researchgate.net |
Reactions of the Pyridine Ring System
Beyond reactions at the substituent groups, the pyridine ring itself can undergo specific transformations.
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitropyridines. nih.govorganic-chemistry.org The reaction involves the addition of a nucleophile (typically a carbanion stabilized by an electron-withdrawing group and also bearing a leaving group at the carbanionic center) to an electron-deficient aromatic ring. organic-chemistry.orgsioc-journal.cn This is followed by a base-induced β-elimination of the leaving group from the intermediate Meisenheimer-type adduct to restore aromaticity. nih.govacs.org
3-Nitropyridines are excellent substrates for VNS reactions. nih.govorganic-chemistry.org The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In 3-nitropyridine (B142982), the C2, C4, and C6 positions are activated. The reaction of 3-nitropyridines with carbanions derived from precursors like alkyl phenyl sulfones results in the alkylation of the pyridine ring. nih.gov The regioselectivity of the substitution is influenced by steric and electronic factors of both the pyridine substrate and the incoming nucleophile. nih.govacs.org This method provides a direct route to introduce alkyl and other side chains onto the pyridine ring, a transformation that is often difficult to achieve through classical electrophilic substitution methods. nih.govkuleuven.be
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-Aminopyridine-2-carboxylic acid |
| Lithium aluminum hydride |
| Borane-tetrahydrofuran complex (BH₃·THF) |
| Sodium dithionite |
| Sodium sulfide |
| Methyl 3-nitropyridine-4-carboxylate |
| Methyl 3-fluoropyridine-4-carboxylate |
| Cesium fluoride |
| Alkyl phenyl sulfones |
| Meisenheimer complex |
| Nitroacetophenone |
| Pyridine-3-carboxylic acid |
| Pyridine-3-aldehyde |
| N-(3-pyridyl)hydroxylamine |
| Piperidine (B6355638) |
| Palladium on carbon (Pd/C) |
| Platinum |
Oxidative Substitution Reactions
While specific studies on the oxidative substitution of this compound are not extensively documented, the reactivity of the closely related compound, 3-nitropyridine, provides significant insight. Oxidative nucleophilic substitution of hydrogen (ONSH) is a known pathway for the functionalization of electron-deficient aromatic rings. For instance, the reaction of 3-nitropyridine with ammonia (B1221849) and an oxidizing agent like potassium permanganate (B83412) results in selective amination at the position para to the nitro group, yielding 2-amino-5-nitropyridine (B18323) with high selectivity (66% yield). ntnu.no This regioselectivity is dictated by the electronic influence of the nitro group, which activates the C2 and C4 positions towards nucleophilic attack.
In the context of this compound, the carboxylic acid group at the C2 position already occupies one of the activated sites. Therefore, oxidative substitution would be expected to occur at the remaining activated positions, primarily C4 or C6. However, the strong electron-withdrawing nature of the carboxyl group, in addition to the nitro group, would further deactivate the ring, potentially requiring harsh reaction conditions.
Furthermore, studies on manganese-based oxidation catalysis have revealed that pyridin-2-yl based ligands can decompose in situ into pyridine-2-carboxylic acid, which then acts as the true catalytically active species in the presence of an oxidant like H₂O₂. rsc.org This suggests that under certain oxidative conditions, the pyridine-2-carboxylic acid moiety is stable and can participate in catalytic cycles, although this does not represent a direct substitution on the pyridine ring itself. rsc.org
Electrophilic Substitution Reactions (excluding nitration)
Electrophilic aromatic substitution on the pyridine ring is an inherently difficult process compared to benzene, as the lone pair on the ring nitrogen acts as a site for electrophilic attack, leading to the formation of a pyridinium (B92312) cation. ntnu.no This cation is significantly less reactive towards further electrophilic attack than benzene. ntnu.no
In the case of this compound, the situation is exacerbated. The molecule possesses two powerful electron-withdrawing groups: the nitro group at the C3 position and the carboxylic acid group at the C2 position. Both groups strongly deactivate the pyridine ring towards electrophilic attack by withdrawing electron density. Under the acidic conditions typically required for electrophilic substitution, the pyridine nitrogen would be protonated, forming the conjugate acid. vaia.combartleby.com The combined deactivating effects of the positive charge on the nitrogen and the two electron-withdrawing substituents render the carbon atoms of the ring extremely electron-poor and thus highly resistant to attack by electrophiles.
Consequently, electrophilic substitution reactions such as halogenation, sulfonation, or Friedel-Crafts reactions are generally not observed on substrates as deactivated as this compound. Any potential electrophilic attack would preferentially target the less deactivated C5 position, but the energy barrier for such a reaction is prohibitively high.
Metal-catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. For heteroaromatic carboxylic acids, decarboxylative cross-coupling is a particularly attractive strategy, as it utilizes readily available starting materials and expels CO₂ as the only byproduct. wikipedia.org
While specific examples of this compound in decarboxylative cross-coupling are not prominent in the literature, the reactivity of analogous compounds provides a strong basis for its potential application. Palladium-catalyzed decarboxylative cross-coupling reactions have been successfully demonstrated for 2-picolinic acid, coupling it with various aryl and heteroaryl bromides to form 2-substituted pyridines. rsc.org The general mechanism for such reactions involving heteroaromatic acids is believed to proceed through several key steps:
Oxidative Addition: The aryl halide (Ar-X) adds to the low-valent palladium catalyst.
Decarboxylative Palladation: The palladium complex coordinates to the heteroaromatic carboxylic acid, followed by decarboxylation to form a heteroaryl-palladium intermediate.
Reductive Elimination: The two organic fragments (aryl and heteroaryl) are eliminated from the palladium center, forming the new C-C bond and regenerating the active catalyst.
For this compound, the nitrogen atom at the '2' position relative to the new C-C bond is crucial, as it is believed to coordinate to the palladium catalyst during the transition state, facilitating the reaction. wikipedia.org The strong electron-withdrawing nitro group at the C3 position would likely influence the electronic properties of the intermediate and could affect reaction rates and yields. Additionally, the nitro group itself can be a target for substitution in some coupling reactions, offering alternative synthetic pathways. nih.govmdpi.com
Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of reactions involving this compound are dominated by its key functional groups. Decarboxylation is a primary thermal transformation pathway, and its rate is highly sensitive to the electronic nature of other substituents on the pyridine ring.
Thermodynamic Parameters of Reaction Equilibria
Comprehensive thermodynamic data for reaction equilibria involving this compound are scarce in the published literature. However, thermodynamic properties have been determined for related, unsubstituted isomers, which can serve as a baseline for understanding the energetic contributions of the core pyridine carboxylic acid structure.
For instance, the standard molar enthalpies of formation in the gaseous phase (ΔfHm°(g)) at 298.15 K have been derived for the three isomers of pyridine carboxylic acid methyl esters. unt.edu Similarly, thermodynamic parameters for nicotinic acid (pyridine-3-carboxylic acid) have been calculated. researchgate.net
| Compound | ΔfHm°(g) (kJ·mol⁻¹) |
|---|---|
| Methyl picolinate (B1231196) (methyl pyridine-2-carboxylate) | -273.1 ± 1.9 |
| Methyl nicotinate (B505614) (methyl pyridine-3-carboxylate) | -282.8 ± 1.7 |
| Methyl isonicotinate (B8489971) (methyl pyridine-4-carboxylate) | -279.4 ± 1.8 |
These values provide a reference point for the stability of the fundamental isomers. The introduction of a nitro group, as in this compound, would significantly alter these values. The nitro group is known to be an endothermic substituent, meaning its introduction would make the enthalpy of formation less negative (i.e., decrease the thermodynamic stability of the molecule). To determine the precise thermodynamic parameters for reactions such as decarboxylation or substitution, dedicated calorimetric and equilibrium studies on this compound would be required.
Derivatives and Analogs of 3 Nitropyridine 2 Carboxylic Acid
Substituted 3-Nitropyridine-2-carboxylic Acids
Substitutions on the pyridine (B92270) ring of 3-nitropyridine-2-carboxylic acid lead to a diverse class of compounds with tailored properties. These substitutions can influence the electronic environment of the ring and the steric hindrance around the reactive sites.
Halogenation of the this compound core introduces atoms like chlorine and bromine, which are highly electronegative and can significantly alter the molecule's electronic properties and reactivity in subsequent synthetic steps.
5-Bromo-3-nitropyridine-2-carboxylic acid is a solid compound with a molecular weight of approximately 247.01 g/mol . avantorsciences.comechemi.com Its structure features a bromine atom at the 5-position of the pyridine ring. echemi.comclearsynth.comchemicalbook.com
6-Chloro-3-nitropyridine-2-carboxylic acid is another solid derivative, where a chlorine atom is attached at the 6-position. sigmaaldrich.com This substitution results in a compound with a molecular formula of C₆H₃ClN₂O₄. sigmaaldrich.com
5-Chloro-3-nitropyridine-2-carboxylic acid features a chlorine atom at the 5-position. bldpharm.comcymitquimica.com The molecular weight of this compound is 202.55 g/mol . bldpharm.com
Table 1: Properties of Halogenated Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
|---|---|---|---|---|
| 5-Bromo-3-nitropyridine-2-carboxylic acid | 954240-89-2 avantorsciences.comclearsynth.com | C₆H₃BrN₂O₄ avantorsciences.com | 247.01 avantorsciences.com | Solid |
| 6-Chloro-3-nitropyridine-2-carboxylic acid | 1204400-58-7 sigmaaldrich.com | C₆H₃ClN₂O₄ sigmaaldrich.com | 202.55 nih.gov | Solid sigmaaldrich.com |
The introduction of alkyl or aryl groups to the pyridine ring can impact the molecule's solubility, steric profile, and potential for intermolecular interactions.
3-Methyl-4-nitropyridine-2-carboxylic acid is an example of an alkyl-substituted derivative. nih.gov In this compound, the positions of the methyl and nitro groups are different from the parent compound, highlighting the diversity within this class. It has a molecular formula of C₇H₆N₂O₄ and a molecular weight of 182.13 g/mol . nih.gov The synthesis of related compounds, like 3-methyl-4-nitropyridine-1-oxide, involves the nitration of 3-methylpyridine-1-oxide. orgsyn.org
Table 2: Properties of an Alkyl Substituted Derivative
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |
|---|
Modification of the carboxylic acid group into other functional groups, such as amides or esters, is a common strategy to create derivatives with different chemical and biological profiles.
An example is 5-Chloro-3-nitropyridine-2-carboxamide , derived from 5-chloro-3-nitropyridine-2-carboxylic acid. chemicalbook.com This compound has a molecular formula of C₆H₄ClN₃O₃ and is formed by converting the carboxylic acid group into a primary amide. chemicalbook.com Such modifications can influence the molecule's ability to act as a hydrogen bond donor or acceptor, which is a critical factor in biological interactions.
Table 3: Properties of a Derivative with Modified Carboxylic Acid Functionality
| Compound Name | CAS Number | Molecular Formula | Synonyms |
|---|
Heterocyclic Analogs incorporating the 3-Nitropyridine (B142982) Moiety
The 3-nitropyridine unit can be incorporated into larger, more complex heterocyclic systems, including fused and bridged structures. These analogs are of interest in medicinal chemistry and materials science.
Fused ring systems are created when one or more rings share an edge with the pyridine ring. The synthesis of bioactive molecules often involves using nitropyridines as precursors to build fused heterocyclic systems. nih.gov For instance, nitropyridine derivatives can be used to synthesize potent inhibitors of enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), which may involve the formation of fused ring structures in multi-step synthetic pathways. nih.gov The conformation of these fused rings, such as in decalin, is typically a stable chair form for six-membered rings. libretexts.org
In bridged systems, a new ring is formed that connects two non-adjacent atoms of the original pyridine ring.
1-(3-nitropyridin-2-yl)piperidine-4-carboxylic acid is a representative example of a bridged system. chemdiv.com In this molecule, a piperidine-4-carboxylic acid moiety is attached to the 2-position of a 3-nitropyridine ring. chemdiv.comsynquestlabs.com This creates a more complex, three-dimensional structure.
Table 4: Properties of a Bridged System Analog
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|
Synthesis and Characterization of Novel Derivatives
The functionalization of this compound is a key area of research for creating novel compounds with potentially unique chemical and physical properties. The presence of the carboxylic acid group and the nitro-activated pyridine ring provides two reactive sites for derivatization, primarily through reactions such as esterification and amidation. These transformations allow for the introduction of a wide array of functional groups, leading to new molecular architectures.
The synthesis of derivatives from this compound typically begins with the activation of the carboxylic acid moiety. A common strategy involves the conversion of the carboxylic acid to a more reactive species like an acid chloride. This can be achieved by treating this compound with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting 3-nitropyridine-2-carbonyl chloride is a highly reactive intermediate that can readily undergo nucleophilic attack by alcohols or amines to form the corresponding esters and amides.
Alternatively, direct condensation methods can be employed, using coupling agents to facilitate the formation of ester and amide bonds without the need to isolate the acid chloride intermediate.
Ester Derivatives
The synthesis of ester derivatives of this compound is a fundamental transformation. A common example is the preparation of methyl 3-nitropyridine-2-carboxylate. This can be achieved through Fischer esterification, where the carboxylic acid is heated in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid. Another approach is to react the corresponding acid chloride with methanol.
Table 1: Synthesis and Characterization of Methyl 3-nitropyridine-2-carboxylate
| Compound Name | Structure | Synthesis Method | Reagents | Melting Point (°C) |
| Methyl 3-nitropyridine-2-carboxylate | ![]() | Esterification | This compound, Methanol, H₂SO₄ (cat.) | Not widely reported |
Characterization data for methyl 3-nitropyridine-2-carboxylate can be found in various chemical supplier catalogs and databases.
Amide Derivatives
The synthesis of amide derivatives introduces a diverse range of substituents to the this compound scaffold. The general approach involves the reaction of an activated form of the carboxylic acid with a primary or secondary amine. The use of coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) is an effective method for direct amide bond formation. nih.gov In this procedure, this compound would first react with CDI to form a reactive acylimidazolide intermediate. Subsequent addition of an amine would lead to the desired N-substituted 3-nitropyridine-2-carboxamide.
For instance, the reaction of this compound with a substituted aniline (B41778) in the presence of a suitable coupling agent would yield the corresponding N-aryl-3-nitropyridine-2-carboxamide. The characterization of these novel amides would involve techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm their structures.
Table 2: Representative Amide Derivatives of this compound
| Compound Name | General Structure | Synthesis Method | Potential Reagents | Expected Characterization |
| N-Aryl-3-nitropyridine-2-carboxamide | ![]() | Amidation | This compound, Substituted Aniline, Coupling Agent (e.g., CDI) | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |
| N-Alkyl-3-nitropyridine-2-carboxamide | ![]() | Amidation | This compound, Alkylamine, Coupling Agent (e.g., DCC) | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |
The structures in this table are generalized representations. Specific characterization data would be dependent on the particular aryl or alkyl substituent used.
The synthesis and detailed characterization of a broad range of novel derivatives of this compound remains an area with potential for further research. The development of new synthetic methodologies and the full spectroscopic analysis of these compounds will be crucial for exploring their potential applications.
Spectroscopic and Computational Characterization of 3 Nitropyridine 2 Carboxylic Acid and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides profound insight into the molecular structure, functional groups, and bonding arrangements within 3-Nitropyridine-2-carboxylic acid.
The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent functional groups: the carboxylic acid, the nitro group, and the pyridine (B92270) ring.
The vibrational spectrum of an organic molecule is unique and acts as a molecular fingerprint. For this compound, the key functional groups give rise to strong, identifiable bands in the FT-IR spectrum.
C=O Stretching: The carbonyl (C=O) stretching vibration of the carboxylic acid group results in a strong and sharp absorption band. For aromatic carboxylic acids, this band typically appears in the range of 1710-1680 cm⁻¹. The position within this range can be influenced by conjugation with the pyridine ring.
N-O Stretching: The nitro (NO₂) group is characterized by two distinct and intense stretching vibrations. The asymmetrical stretching mode is typically observed in the 1550-1475 cm⁻¹ region, while the symmetrical stretching mode appears at a lower wavenumber, generally between 1360-1290 cm⁻¹ orgchemboulder.com. These two prominent bands are a clear diagnostic for the presence of the nitro group blogspot.comspectroscopyonline.com.
C-H Stretching: The aromatic C-H stretching vibrations originating from the pyridine ring typically occur above 3000 cm⁻¹. These bands are generally of weak to medium intensity.
O-H Stretching: The O-H stretching vibration of the carboxylic acid group is one of the most recognizable features in its IR spectrum. It manifests as a very broad and intense absorption band spanning a wide range, typically from 3300 cm⁻¹ down to 2500 cm⁻¹ niscpr.res.in. This significant broadening is a direct consequence of strong intermolecular hydrogen bonding.
The expected vibrational frequencies for the primary functional groups of this compound are summarized in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretching | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad |
| Aromatic C-H Stretching | Pyridine Ring | > 3000 | Weak to Medium |
| C=O Stretching | Carboxylic Acid | 1710 - 1680 | Strong |
| N-O Asymmetrical Stretching | Nitro Group | 1550 - 1475 | Strong |
| N-O Symmetrical Stretching | Nitro Group | 1360 - 1290 | Strong |
| C-O Stretching | Carboxylic Acid | 1320 - 1210 | Medium |
| O-H Bending (out-of-plane) | Carboxylic Acid | 960 - 900 | Medium, Broad |
The FT-IR spectrum provides definitive evidence for the presence of strong intermolecular hydrogen bonding in this compound. In the solid state and in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers niscpr.res.in. This strong interaction is the primary reason for the characteristic appearance of the O-H stretching band.
The O-H bond in the carboxyl group acts as a hydrogen bond donor, while the carbonyl oxygen of a neighboring molecule acts as an acceptor. This extensive hydrogen bonding network weakens the O-H bond, causing its stretching frequency to decrease and the corresponding absorption band to become exceptionally broad, often spanning several hundred wavenumbers niscpr.res.in. This broad O-H band, centered around 3000 cm⁻¹, frequently overlaps with the sharper C-H stretching vibrations, making it a highly distinctive feature for identifying carboxylic acids via IR spectroscopy.
FT-Raman spectroscopy serves as a complementary technique to FT-IR for analyzing the vibrational modes of this compound. While many vibrational modes are active in both techniques, their intensities can differ significantly.
In the FT-Raman spectrum, vibrations that involve a significant change in polarizability are more intense. Therefore, the symmetric vibrations of the nitro group and the breathing modes of the pyridine ring are expected to produce strong Raman signals niscpr.res.in. The C=O stretching vibration, while very strong in the IR spectrum, typically shows a weaker signal in the Raman spectrum. Conversely, aromatic C-C stretching vibrations are often prominent in Raman spectra. Analysis of both FT-IR and FT-Raman spectra allows for a more complete assignment of the vibrational modes of the molecule niscpr.res.innih.gov. Studies on related nitropyridine derivatives have utilized both techniques to achieve comprehensive vibrational assignments niscpr.res.innih.gov.
Fourier Transform Infrared (FT-IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment, number, and connectivity of protons in the molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the carboxylic acid proton and the three protons on the pyridine ring. The chemical shifts are influenced by the electronic environment, particularly the deshielding effects of the electronegative oxygen and nitrogen atoms in the carboxyl and nitro groups, as well as the aromatic ring current.
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded due to its attachment to an electronegative oxygen atom and the influence of the adjacent carbonyl group. Consequently, its signal is expected to appear far downfield, typically in the range of 11.0-12.0 ppm or even higher libretexts.org. This signal usually presents as a broad singlet.
Pyridine Ring Protons (Ar-H): The three protons on the pyridine ring are in an aromatic environment and are further deshielded by the strong electron-withdrawing effects of both the nitro group and the carboxylic acid group. For unsubstituted pyridine, the protons resonate between approximately 7.1 and 8.5 ppm chemicalbook.com. Due to the presence of two electron-withdrawing groups on the ring of this compound, the ring protons are expected to be shifted significantly downfield from these values, likely appearing in the 7.5-9.0 ppm region. The precise chemical shifts and coupling patterns (multiplicity) would depend on the specific interactions between the adjacent protons.
The table below summarizes the expected chemical shifts for the protons in this compound.
| Proton Type | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid Proton | -COOH | 11.0 - 12.0+ | Broad Singlet |
| Aromatic Protons | Pyridine Ring | 7.5 - 9.0 | Multiplets |
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. For this compound, the spectrum is characterized by six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro group, the carboxylic acid group, and the nitrogen atom within the pyridine ring.
The carboxyl carbon (C=O) typically resonates in the downfield region of the spectrum, generally between 165 and 185 ppm pressbooks.publibretexts.org. The carbons of the pyridine ring appear in the aromatic region (approximately 110-160 ppm) bhu.ac.inoregonstate.edu. The C2 and C3 carbons, being directly attached to the electron-withdrawing carboxylic acid and nitro groups, respectively, are expected to be significantly deshielded and shifted downfield. In contrast, the other ring carbons (C4, C5, C6) will have chemical shifts influenced by their position relative to the nitrogen atom and the substituents. For comparison, the reported ¹³C NMR chemical shifts for the parent compound, 2-Picolinic acid, in CDCl₃ are approximately δ 164.7 (COOH), 148.1 (C2), 146.7 (C6), 138.6 (C4), 127.8 (C5), and 124.3 (C3) rsc.org. The introduction of a strong electron-withdrawing nitro group at the C3 position in this compound would be expected to cause a significant downfield shift for C3 and influence the shifts of the adjacent C2 and C4 carbons.
Based on established substituent effects and data from related compounds, the estimated ¹³C NMR chemical shifts for this compound are presented below.
Table 1: Estimated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Estimated Chemical Shift (δ, ppm) | Rationale |
| C=O | 165 - 170 | Typical range for a carboxylic acid carbon conjugated with an aromatic system pressbooks.pub. |
| C2 | 147 - 152 | Attached to the carboxylic acid and adjacent to the nitro group; expected to be downfield. |
| C3 | 148 - 153 | Directly bonded to the strongly electron-withdrawing nitro group, causing significant deshielding. |
| C4 | 138 - 142 | Influenced by the adjacent nitro group and its position in the pyridine ring. |
| C5 | 125 - 130 | Least affected by the substituents, chemical shift is primarily determined by the ring structure. |
| C6 | 150 - 155 | Adjacent to the ring nitrogen, leading to a characteristic downfield shift. |
Two-Dimensional NMR Techniques
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the adjacent protons on the pyridine ring. Specifically, a cross-peak would be expected between the proton at C4 (H4) and the proton at C5 (H5), and another between H5 and the proton at C6 (H6). This confirms the connectivity of the C4-C5-C6 fragment of the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. The HSQC spectrum would show cross-peaks connecting the signals of C4, C5, and C6 to their attached protons (H4, H5, and H6, respectively). This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum. The quaternary carbons (C2, C3, and the carboxyl carbon) will not show signals in a standard HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between carbons and protons that are separated by two or three bonds (²JCH and ³JCH). This technique provides the final links to piece the molecular structure together. For this compound, key expected HMBC correlations would include:
The proton at C6 (H6) showing a three-bond correlation to C2.
The proton at C4 (H4) showing correlations to C2, C3, and C6.
The acidic proton of the carboxylic acid group (-COOH) showing a two-bond correlation to C2 and a three-bond correlation to C3. These correlations would definitively establish the relative positions of the carboxylic acid and nitro groups on the pyridine ring.
Chemical Shift Calculations (e.g., GIAO Method)
Computational chemistry provides a powerful tool for predicting NMR chemical shifts, which can then be compared with experimental data to validate structural assignments. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a widely applied approach for calculating NMR shielding tensors with a high degree of accuracy.
Studies on 3-nitropyridine (B142982) and its derivatives have demonstrated that GIAO/DFT calculations can accurately determine proton and carbon chemical shifts that are in close agreement with experimental values instras.com. These calculations are typically performed on structures that have been geometrically optimized using a suitable level of theory, such as B3LYP with a basis set like 6-311++G(d,p) instras.com. The calculated isotropic magnetic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS).
The accuracy of these predictions allows for the confident assignment of complex spectra and can help differentiate between possible isomers. For this compound, GIAO calculations would be instrumental in confirming the assignments made from 1D and 2D NMR experiments and providing a theoretical basis for the observed electronic effects of the nitro and carboxyl substituents on the pyridine ring's carbon and proton chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound (MW: 168.11 g/mol ), analysis by GC-MS would typically involve electron ionization (EI). The resulting mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 168, confirming the molecular weight.
The fragmentation pattern is highly predictable and provides structural confirmation. Key fragmentation pathways for nitroaromatic carboxylic acids include:
Loss of a hydroxyl radical (-•OH): A peak at m/z = 151 ([M-17]⁺) is expected from the cleavage of the C-OH bond of the carboxylic acid group.
Loss of the carboxyl group (-•COOH): A peak at m/z = 123 ([M-45]⁺) corresponds to the loss of the entire carboxylic acid moiety.
Loss of nitrogen dioxide (-•NO₂): A significant peak at m/z = 122 ([M-46]⁺) would result from the cleavage of the C-NO₂ bond. This fragmentation is characteristic of nitroaromatic compounds brainly.comnih.gov.
Decarboxylation (-CO₂): Loss of carbon dioxide from the molecular ion can lead to a peak at m/z = 124 ([M-44]⁺).
These characteristic fragmentation patterns, when analyzed together, provide a clear fingerprint for the identification of this compound.
LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is often more suitable for analyzing polar and thermally labile compounds like carboxylic acids without the need for derivatization that is sometimes required for GC-MS. The analysis of pyridine carboxylic acid isomers is a common application of LC-MS rsc.org.
Using electrospray ionization (ESI) in negative ion mode is a common approach for carboxylic acids, as they readily deprotonate to form a stable [M-H]⁻ ion. For this compound, this would result in a prominent signal at m/z = 167.01 in a high-resolution mass spectrum researchgate.net.
To enhance chromatographic retention on reverse-phase columns and improve ionization efficiency, chemical derivatization is a widely used strategy. Reagents such as 3-nitrophenylhydrazine (3-NPH) are used to react with the carboxylic acid group, making the analyte more amenable to LC-MS analysis nih.govnih.gov. When coupled with tandem mass spectrometry (LC-MS/MS), specific fragmentation transitions (e.g., from the [M-H]⁻ precursor ion) can be monitored, providing excellent selectivity and sensitivity for quantification in complex matrices researchgate.net.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule.
The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* and n → π* electronic transitions associated with the substituted pyridine ring. Pyridine carboxylic acids typically exhibit absorption maxima in the UV region researchgate.net. The presence of the nitro group, a strong chromophore, and its conjugation with the pyridine ring and the carboxylic acid group would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted picolinic acid. Benzoic acids generally show absorption bands in the 200 to 290 nm range rsc.org. The π → π* transitions of the aromatic system will likely result in strong absorption bands below 300 nm, while the n → π* transition of the nitro group may appear as a weaker, longer-wavelength absorption band extending towards the visible region.
Regarding emission spectroscopy, nitroaromatic compounds are notoriously non-fluorescent or only very weakly fluorescent nih.gov. The nitro group is a well-known and potent fluorescence quencher nih.govmdpi.com. This quenching occurs because the nitro group promotes highly efficient non-radiative decay pathways from the excited singlet state (S₁), primarily through very fast intersystem crossing (ISC) to the triplet state (T₁) mdpi.com. This process occurs on a timescale much faster than fluorescence emission, effectively preventing the molecule from fluorescing. Therefore, this compound is not expected to exhibit any significant fluorescence or phosphorescence in solution at room temperature.
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis light typically corresponds to π → π* and n → π* electronic transitions within the pyridine ring and the nitro and carboxyl substituents. The presence of the nitro group (a chromophore) and the carboxylic acid group (an auxochrome) on the pyridine ring is expected to influence the absorption maxima (λmax).
While specific experimental UV-Vis spectral data for this compound is not extensively detailed in the reviewed literature, analysis of structurally similar compounds provides an expected spectral range. Aromatic nitro compounds and benzoic acids typically exhibit strong absorption in the UV region. researchgate.netnih.gov For instance, 3-nitrobenzoic acid, an analogous compound, has characteristic absorption maxima in alcohol at approximately 215 nm and 255 nm. nih.govnist.gov The electronic environment of this compound, featuring a nitrogen heteroatom in the aromatic ring, would likely result in a similarly complex spectrum with absorptions in the 200-300 nm range.
Table 1: UV Absorption Maxima for a Structurally Related Compound
| Compound Name | λmax (nm) | Solvent |
|---|---|---|
| 3-Nitrobenzoic acid | 215, 255 | Alcohol |
Note: This data is for a related compound to provide context for the expected absorption range.
Fluorescence and Phosphorescence Studies
Luminescence studies, including fluorescence and phosphorescence, provide information about the excited state properties of a molecule. Upon review of available scientific literature, no specific experimental data concerning the fluorescence or phosphorescence quantum yields of this compound could be found. It is a known phenomenon that many aromatic compounds containing nitro (NO₂) groups exhibit very weak fluorescence or are non-fluorescent. The nitro group can provide a pathway for efficient non-radiative decay from the excited state, often quenching potential fluorescence. Studies on other nitropyridine derivatives have focused on their use as synthetic intermediates for creating novel fluorescent molecules rather than their intrinsic fluorescence. nih.gov
Electronic Transition Analysis (e.g., TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict electronic absorption spectra and analyze the nature of electronic transitions. nanoient.orgtandfonline.com This analysis provides insights into the excitation energies, oscillator strengths (which relate to absorption intensity), and the specific molecular orbitals involved in each transition.
For a molecule like this compound, a TD-DFT analysis would typically be performed on a geometry-optimized structure. The calculations would identify the primary electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nanoient.org These transitions, often characterized as π → π* and n → π*, would correspond to the absorption bands observed in a UV-Vis spectrum. The analysis reveals how the electron density is redistributed upon excitation and which parts of the molecule (the pyridine ring, the nitro group, or the carboxylic acid group) are most involved in the electronic transitions. tandfonline.com While specific TD-DFT studies for this compound are not detailed in the surveyed literature, this theoretical approach is standard for characterizing the electronic properties of such heterocyclic compounds. nanoient.orgnanoient.org
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides indispensable tools for investigating molecular properties that can be difficult to measure experimentally. Quantum mechanical methods are widely employed to predict geometries, vibrational spectra, and electronic characteristics of molecules with a high degree of accuracy. aps.org
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a prevalent computational method for studying the properties of organic molecules due to its balance of accuracy and computational efficiency. researchgate.net For pyridine derivatives, the B3LYP functional combined with a double-zeta or triple-zeta basis set, such as 6-311++G(d,p), is commonly used to perform calculations of molecular structure, vibrational frequencies, and other properties. nanoient.orgnih.govjocpr.com
A fundamental step in computational analysis is geometry optimization, which locates the minimum energy conformation of the molecule. nih.gov This process calculates the equilibrium positions of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. researchgate.net The resulting optimized structure represents the most stable arrangement of the molecule in the gas phase. These calculated parameters are often compared with experimental data from X-ray crystallography to validate the computational model. For this compound, optimization would define the planarity of the pyridine ring and the relative orientations of the carboxylic acid and nitro groups.
Table 2: Key Geometric Parameters Determined by DFT Optimization
| Parameter | Description |
|---|---|
| r(C=O) | Bond length of the carbonyl double bond in the carboxyl group. |
| r(C-O) | Bond length of the carbonyl single bond in the carboxyl group. |
| r(O-H) | Bond length of the hydroxyl proton in the carboxyl group. |
| r(C-N)nitro | Bond length between the pyridine ring and the nitro group nitrogen. |
| r(N-O) | Bond lengths of the nitrogen-oxygen bonds in the nitro group. |
| ∠(C-C-N)ring | Bond angles within the pyridine ring. |
| ∠(O=C-O) | Bond angle within the carboxylic acid group. |
| d(N-C-C=O) | Dihedral angle describing the orientation of the carboxyl group relative to the ring. |
Note: This table lists the types of parameters obtained from a DFT geometry optimization. Specific calculated values for this compound require a dedicated computational study.
Following geometry optimization, vibrational frequency calculations are typically performed at the same level of theory. nih.gov These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. jocpr.com The calculated frequencies correspond to the fundamental vibrational modes of the molecule.
For this compound, the vibrational spectrum would be characterized by modes associated with its specific functional groups. Theoretical assignments, often aided by Potential Energy Distribution (PED) analysis, connect calculated frequencies to specific atomic motions, such as stretching, bending, and torsional vibrations. nanoient.org
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm-1) |
|---|---|---|
| O-H Stretch | Carboxylic Acid | 3300 - 2500 (broad) libretexts.org |
| C-H Stretch | Aromatic Ring | 3100 - 3000 tandfonline.com |
| C=O Stretch | Carboxylic Acid | 1750 - 1690 nih.govlibretexts.orgtandfonline.com |
| C=N, C=C Stretch | Aromatic Ring | 1600 - 1450 |
| NO₂ Asymmetric Stretch | Nitro Group | 1560 - 1520 |
| NO₂ Symmetric Stretch | Nitro Group | 1360 - 1330 |
| C-O Stretch | Carboxylic Acid | 1320 - 1210 tandfonline.com |
Note: These are typical frequency ranges for the specified functional groups based on general spectroscopic data and computational studies of related molecules.
HOMO-LUMO Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic properties and chemical reactivity of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for molecular stability. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and less stable. This energy gap is fundamental in predicting the charge transfer interactions that occur within a molecule. wikipedia.org
For aromatic carboxylic acids, the HOMO-LUMO gap provides information about possible electronic transitions and helps in understanding electrophilic and nucleophilic interactions. dergipark.org.tr In a study on various nitro derivatives of pyridine, Density Functional Theory (DFT) methods were used to calculate properties like heat of formation and total energies, which are related to molecular stability, though specific HOMO-LUMO energy values for this compound were not detailed. researchgate.net A computational analysis of 2-amino-3-nitropyridine (B1266227) also highlighted that the calculated HOMO and LUMO energies indicate charge transfer occurs within the molecule. researchgate.netresearchgate.net
Table 1: Conceptual Data for HOMO-LUMO Analysis
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions.
Typically, red or yellow colors represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue colors indicate regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green areas signify neutral potential. MEP maps are instrumental in identifying sites for hydrogen bonding and other intermolecular interactions. researchgate.net
For molecules containing electronegative atoms like oxygen and nitrogen, such as in the nitro and carboxylic acid groups of this compound, the MEP map would be expected to show significant negative potential around these atoms. A study on 2-nitro-N-(4-nitrophenyl) benzamide, for instance, showed the negative region localized on the oxygen atoms, indicating these as the sites for electrophilic reactivity. researchgate.net This information is crucial for understanding how the molecule interacts with other chemical species.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. This analysis is particularly useful for quantifying intramolecular and intermolecular interactions, including hydrogen bonding and charge transfer. tandfonline.com
The strength of these interactions is estimated by the second-order perturbation energy, E(2). A higher E(2) value signifies a more intense interaction between the electron donor and acceptor. tandfonline.com
NBO analysis can elucidate the nature of hydrogen bonds and other non-covalent interactions that stabilize a molecule's conformation or its crystal structure. For example, in a study of 2-amino-3-nitropyridine, NBO analysis was employed to investigate the intramolecular hydrogen bonding interactions. researchgate.net Such interactions are expected in this compound, particularly between the carboxylic acid group and the adjacent nitro group or the pyridine nitrogen, which could influence its conformational preferences.
The delocalization of electron density from a donor NBO to an acceptor NBO corresponds to a charge transfer interaction, which stabilizes the molecule. NBO analysis reveals these charge transfer pathways and their stabilizing energies. In molecules with both electron-donating and electron-withdrawing groups, these interactions are particularly significant. For this compound, charge transfer would likely occur from the lone pairs of the oxygen atoms in the carboxylic group to the antibonding orbitals of the nitro group and the pyridine ring.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide insights into the dynamic behavior of molecules, such as conformational changes and interactions with other molecules, like solvents or biological receptors.
While specific MD simulation studies on this compound were not found, this technique is widely applied to similar molecules. For instance, MD simulations have been used to study functionalized 2-pyridone-3-carboxylic acids to understand their stability and interactions in biological systems. researchgate.net Such simulations could reveal how this compound behaves in different environments, its flexibility, and its potential binding modes with target proteins.
Conformational Analysis
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the most stable conformation (the one with the lowest energy) is crucial for understanding a molecule's physical and chemical properties.
Computational methods, such as DFT, are used to calculate the energies of different conformers. For this compound, the relative orientation of the carboxylic acid and nitro groups with respect to the pyridine ring would be of primary interest. Intramolecular hydrogen bonding could play a significant role in determining the preferred conformation. While a specific conformational analysis for this compound is not available in the search results, such studies are standard for characterizing new molecules.
Non-Linear Optical (NLO) Properties
The exploration of organic molecules for applications in non-linear optics (NLO) has been a burgeoning field of research, driven by the promise of their utility in technologies such as optical switching, frequency conversion, and optical data storage. The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the arrangement of electron-donating and electron-accepting groups across a π-conjugated system. This configuration facilitates intramolecular charge transfer (ICT), a key mechanism for generating significant NLO effects. In the context of this compound, the interplay between the electron-withdrawing nitro group (-NO₂) and the carboxylic acid group (-COOH) on the pyridine ring suggests the potential for interesting NLO properties.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting and understanding the NLO properties of molecules. These theoretical studies allow for the calculation of key parameters such as the dipole moment (μ), linear polarizability (α), and, most importantly, the first and second hyperpolarizabilities (β and γ, respectively), which quantify the second- and third-order NLO responses.
While direct experimental or computational data for this compound is not extensively available in the current literature, insights into its potential NLO behavior can be gleaned from studies on structurally analogous compounds, such as other pyridine derivatives and nitro-aromatic compounds. For instance, studies on various pyridine derivatives have demonstrated that the position and nature of substituents significantly influence the NLO response. ias.ac.in The presence of both an electron-donating group and an electron-accepting group on a pyridine ring can lead to a substantial increase in the hyperpolarizability. ias.ac.in
In this compound, both the nitro group and the carboxylic acid group are electron-withdrawing. However, their relative positions and their electronic interaction with the pyridine ring are crucial. The π-deficient nature of the pyridine ring, enhanced by the strong electron-withdrawing nitro group, creates a system with a significant dipole moment. The response of this polarized electron density to an external electric field is the origin of its NLO properties.
Detailed Research Findings
Computational studies on similar molecules, like substituted pyridines and nitroanilines, provide a framework for understanding the potential NLO characteristics of this compound. The first hyperpolarizability (β) is a tensor quantity, and its total magnitude (β_tot) is often calculated to provide a measure of the second-order NLO response. For a molecule to have a non-zero β, it must be non-centrosymmetric.
Theoretical investigations on pyridine derivatives often involve optimizing the molecular geometry and then calculating the electronic properties using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set. ias.ac.in The calculated values of polarizability and hyperpolarizability are indicative of the molecule's potential for NLO applications.
The following table presents a compilation of computationally determined NLO properties for various related organic molecules from the literature, which can serve as a basis for estimating the potential properties of this compound. It is important to note that these are theoretical values and the actual experimental values can be influenced by factors such as solvent effects and crystal packing.
| Compound | Method/Basis Set | Dipole Moment (μ) (Debye) | Average Polarizability (α) (a.u.) | First Hyperpolarizability (β_tot) (a.u.) |
| 2-Aminopyridinium p-toluenesulphonate | B3LYP/6-31G(d) | - | - | - |
| p-Nitroaniline | DFT | 6.27 | 76.8 | 8530 |
| Pyridine | B3LYP/6-311++G(d,p) | 2.22 | 63.3 | 29.5 |
| Nitrobenzene | B3LYP/6-311++G(d,p) | 4.22 | 83.5 | 207 |
Note: The values presented are for illustrative purposes and are sourced from various computational studies. Direct comparison should be made with caution due to differences in computational methods and basis sets.
Future Directions and Emerging Research Areas
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The landscape of drug discovery is being revolutionized by artificial intelligence (AI) and machine learning (ML), which offer the potential to dramatically accelerate the identification and optimization of new therapeutic agents. chemignition.comnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to predict the properties of novel compounds, thereby reducing the time and cost associated with traditional screening methods. chemignition.comnih.gov
For derivatives of 3-nitropyridine-2-carboxylic acid, AI and ML can be leveraged in several key areas:
Predictive Modeling: AI algorithms can be trained on existing data for pyridine (B92270) derivatives to predict the biological activities, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and potential toxicity of new compounds based on their molecular structures. nih.govnih.gov This allows for the in silico screening of vast virtual libraries of this compound derivatives to prioritize the most promising candidates for synthesis and experimental testing.
De Novo Drug Design: Machine learning models, including generative models, can design entirely new molecular structures optimized for specific biological targets. chemignition.com By inputting the desired properties, such as high affinity for a particular enzyme and low off-target effects, these models can propose novel derivatives of this compound that may not be conceived through traditional medicinal chemistry approaches.
Enzyme Inhibitor Design: Given that pyridine carboxylic acids are recognized as important scaffolds for enzyme inhibitors, ML models can be specifically trained to design potent and selective inhibitors. nih.govnih.gov By analyzing the structure-activity relationships of known inhibitors, these models can identify key structural motifs and substitutions on the this compound backbone that are crucial for binding to the active site of a target enzyme. nih.gov Recent advances have produced general ML models capable of predicting enzyme-substrate pairs with high accuracy, a technology that could be adapted to predict inhibitor-enzyme interactions. youtube.com
Exploration in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, the study of systems composed of multiple molecules held together by non-covalent interactions, offers a powerful approach to creating complex, functional architectures from molecular building blocks. The unique structural features of this compound—a rigid aromatic ring, a hydrogen-bond-donating carboxylic acid group, a hydrogen-bond-accepting pyridine nitrogen, and an electron-withdrawing nitro group—make it an excellent candidate for the design of self-assembling systems.
Future research in this area is likely to focus on:
Crystal Engineering: The carboxylic acid and pyridine functionalities can form robust and predictable hydrogen-bonding interactions, known as supramolecular synthons. acs.orgnih.gov The (carboxyl)O-H···N(pyridine) hydrogen bond is a particularly common and stable motif that directs the self-assembly of pyridine carboxylic acids in the solid state. nih.gov By systematically studying the crystal structures of this compound and its derivatives, researchers can gain a deeper understanding of how intermolecular interactions control solid-state packing, which is crucial for designing materials with specific physical properties.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylate and pyridine groups are excellent ligands for metal ions. This allows for the construction of coordination polymers and MOFs, which are crystalline materials with porous structures. iucr.org Research has already demonstrated the successful synthesis of topologically diverse MOFs from a related ligand, 3-nitro-4-(pyridin-4-yl)benzoic acid. nih.gov These materials exhibited interesting properties, including enhanced photoluminescence and selective gas adsorption of CO2 over N2. nih.gov Future work could explore the use of this compound to create novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
Self-Assembled Nanostructures: Pyridine-containing molecules have been shown to self-assemble into well-defined one-dimensional (1D) nanostructures in solution. rsc.org The balance of intermolecular forces, including π-π stacking and hydrogen bonding, can be tuned by changing the solvent or other external stimuli. The presence of the nitro group in this compound is expected to significantly influence these interactions, potentially leading to the formation of novel nanomaterials with unique optical or electronic properties.
The ability to control the self-assembly of this compound-based building blocks opens up exciting possibilities for the bottom-up fabrication of advanced functional materials.
Sustainable Synthesis and Biocatalysis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. Future research on the synthesis of this compound and its derivatives will likely embrace these principles.
Key emerging areas include:
Green Synthesis Protocols: Researchers are developing more environmentally friendly methods for synthesizing pyridine derivatives, such as one-pot multicomponent reactions that increase efficiency and reduce waste. nih.govnih.gov The use of microwave irradiation can shorten reaction times and improve yields compared to conventional heating. nih.gov Exploring such green protocols for the synthesis of this compound derivatives is a promising avenue for future research.
Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. There is growing interest in using biocatalytic methods to produce pyridine and piperidine (B6355638) heterocycles from sustainable sources. ukri.org For instance, whole-cell biocatalysts have been engineered to synthesize 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine in a simple, one-pot process. rsc.org Pyridoxal-5′-phosphate (PLP)-dependent enzymes are also being explored for their ability to form new C-C bonds in the synthesis of complex amine-containing molecules. acs.org Future research could focus on discovering or engineering enzymes that can catalyze the synthesis or modification of this compound, potentially from renewable feedstocks like glycerol. researchgate.net
Catalytic Systems: Pyridine-2-carboxylic acid itself has been shown to act as an efficient and recyclable organocatalyst for multicomponent reactions. rsc.org Investigating the catalytic potential of this compound or its derivatives could lead to new, sustainable synthetic transformations.
By adopting these sustainable approaches, the chemical community can ensure that the production of valuable compounds based on the this compound scaffold is both economically viable and environmentally responsible.
Advanced Functional Materials based on this compound Scaffolds
The unique electronic and structural properties of the this compound scaffold make it an attractive building block for the creation of advanced functional materials with applications beyond pharmaceuticals.
Emerging research directions include:
Metal-Organic Frameworks (MOFs) for Gas Adsorption and Separation: As mentioned previously, the ability of pyridine carboxylic acids to form MOFs is a significant area of interest. nih.gov A study on MOFs constructed from 3-nitro-4-(pyridin-4-yl)benzoic acid demonstrated good selectivity for CO2 over N2, a crucial property for carbon capture applications. nih.gov Future research could systematically investigate how the specific placement of the nitro and carboxylic acid groups in this compound influences the structure and gas adsorption properties of the resulting MOFs. There is also potential to explore the binding of other small molecules like acetylene (B1199291) within the pores of such materials. rsc.org
Polymers and Coatings: Pyridine derivatives can be incorporated into polymers to enhance their thermal stability and chemical resistance. The electron-deficient nature of the 3-nitropyridine (B142982) ring could impart unique electronic or optical properties to polymers containing this moiety, making them suitable for applications in electronics or sensors.
Luminescent Materials: The photoluminescence properties of MOFs derived from 3-nitro-4-(pyridin-4-yl)benzoic acid were found to be enhanced and red-shifted compared to the free ligand. nih.gov This suggests that the this compound scaffold could be used to develop new phosphorescent or fluorescent materials for applications in lighting, displays, and chemical sensing.
The versatility of the this compound structure provides a rich platform for the design and synthesis of new materials with tailored properties.
Pharmacological Profiling and in vivo Studies of Derivatives
While this compound is primarily a synthetic intermediate, its derivatives hold significant potential as biologically active agents. nih.govnih.gov The pyridine ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, and the nitro group can significantly influence a molecule's biological activity. nih.govnih.gov
Future research will focus on the comprehensive pharmacological evaluation of novel derivatives:
Enzyme Inhibition: Pyridine carboxylic acid derivatives are known to inhibit a wide range of enzymes, including HIV integrase, carbonic anhydrases, and various kinases. nih.govnih.govmdpi.commdpi.com The nitro group can act as a key interaction point or be reduced in vivo to other functional groups, offering a pro-drug strategy. nih.gov Systematic screening of this compound derivatives against panels of enzymes will be crucial to identify new lead compounds for various diseases. For example, pyrazolo[4,3-c]pyridine derivatives have shown potent inhibition of human carbonic anhydrase isoforms. mdpi.com
Anticancer and Antimicrobial Activity: Nitropyridine derivatives have demonstrated promising activity against cancer cell lines and various pathogens. nih.gov For instance, certain nitropyridine-linked compounds have shown selective activity against breast cancer (MCF-7) and liver cancer (HepG2) cells. nih.gov Further derivatization of the this compound core and subsequent in vitro and in vivo testing could lead to the development of new anticancer or antimicrobial drugs.
In vivo Efficacy and Safety: Promising candidates identified through in vitro screening must be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles. ontosight.ai These in vivo studies are essential to determine the therapeutic potential of new derivatives and to identify any potential liabilities before they can be considered for clinical development.
The data table below summarizes selected research findings on the biological activities of related pyridine and nitropyridine derivatives, highlighting the potential therapeutic areas for derivatives of this compound.
Q & A
Q. What are the established synthetic pathways for 3-Nitropyridine-2-carboxylic acid, and how can reaction parameters be optimized for higher yields?
- Methodological Answer: The synthesis typically involves nitration of pyridine-2-carboxylic acid derivatives. Key optimization parameters include:
- Temperature control : Maintaining 0–5°C during nitration minimizes side reactions .
- Acid system : A mixed HNO₃/H₂SO₄ system enhances nitration efficiency (1.2 equivalents HNO₃ recommended) .
- Workup : Quenching in ice followed by neutralization with NaHCO₃ improves purity.
Yields range from 60–75% under optimized conditions.
Q. Table 1. Representative Reaction Parameters for Nitration of Pyridine Derivatives
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents over-nitration |
| HNO₃ Equivalents | 1.2 | Maximizes conversion |
| Reaction Time | 4–6 hours | Balances completion vs. degradation |
| Workup | Ice quenching + NaHCO₃ | Reduces impurities |
Q. Which spectroscopic techniques are recommended for characterizing this compound, and what diagnostic peaks should be analyzed?
- Methodological Answer:
- ¹H/¹³C NMR : The nitro group deshields adjacent protons, causing downfield shifts (e.g., H-4 at δ 8.5–9.0 ppm). The carboxylic acid proton appears as a broad singlet (~δ 12–13 ppm) .
- IR Spectroscopy : Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm functional groups .
- HPLC : Use a C18 column with 0.1% TFA in H₂O/MeCN (gradient elution) to verify purity (>95%).
Q. What purification methods are effective for isolating this compound from reaction mixtures?
- Methodological Answer:
- Recrystallization : Use ethanol/water (3:1 v/v) at 60°C, cooling to 4°C for crystallization .
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) as eluent removes non-polar impurities .
- Acid-Base Extraction : Adjust pH to 2–3 (using HCl) to precipitate the compound from aqueous layers .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer:
- Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent degradation .
- Avoid exposure to moisture: Use desiccants (e.g., silica gel) in storage containers .
Advanced Research Questions
Q. How does the nitro group at the 3-position influence the electronic properties and reactivity of pyridine-2-carboxylic acid in substitution reactions?
- Methodological Answer:
- The nitro group is a strong electron-withdrawing group, reducing electron density at C-4 and C-6 (meta and para positions).
- DFT Calculations : Predict enhanced electrophilicity at C-4/C-6, favoring nucleophilic aromatic substitution (e.g., with amines or thiols) .
- Kinetic Studies : Monitor reaction rates under varying pH (7–9) and nucleophile concentrations to quantify electronic effects .
Q. What mechanistic insights explain the contradictory biological activities reported for this compound derivatives?
- Methodological Answer:
- Assay Variability : Standardize conditions (e.g., fixed incubation time, O₂ levels) to reduce discrepancies .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., reduced amino derivatives) that may interfere with bioactivity .
- Orthogonal Validation : Cross-validate results using enzyme inhibition assays and cellular viability tests (e.g., HEK293 vs. HeLa) .
Q. How can computational modeling guide the design of this compound derivatives for targeted drug delivery?
- Methodological Answer:
- Molecular Docking : Screen derivatives against protein targets (e.g., kinases) using AutoDock Vina to predict binding affinities .
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups at C-5) with pharmacokinetic properties (logP, solubility) .
Q. What experimental strategies resolve discrepancies in the reported catalytic activity of metal complexes derived from this compound?
- Methodological Answer:
- Spectroscopic Monitoring : Use UV-Vis and EPR to track metal-ligand coordination dynamics during catalysis .
- Control Experiments : Compare catalytic efficiency in anhydrous vs. hydrated solvents to identify moisture-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


